![molecular formula C15H12ClF3N2O B14193211 2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide CAS No. 874108-99-3](/img/structure/B14193211.png)
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide typically involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with appropriate reagents under controlled conditions . One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Fluopyram: N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide.
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of various agrochemicals.
Uniqueness
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyridine ring enhances its stability and reactivity, making it a valuable compound in various applications.
属性
CAS 编号 |
874108-99-3 |
|---|---|
分子式 |
C15H12ClF3N2O |
分子量 |
328.71 g/mol |
IUPAC 名称 |
2-chloro-N-[2-[6-(trifluoromethyl)pyridin-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C15H12ClF3N2O/c16-12-4-2-1-3-11(12)14(22)20-8-7-10-5-6-13(21-9-10)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) |
InChI 键 |
LMPMIGPDGAYQQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=C(C=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



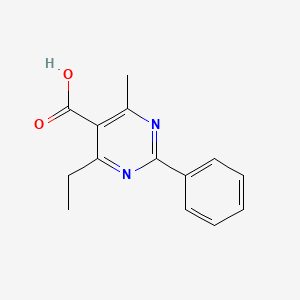
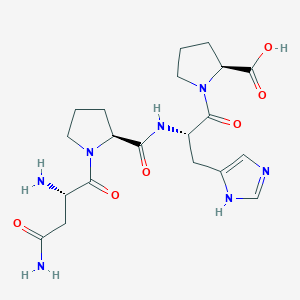

![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
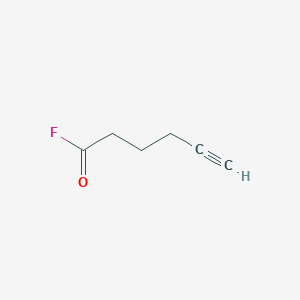
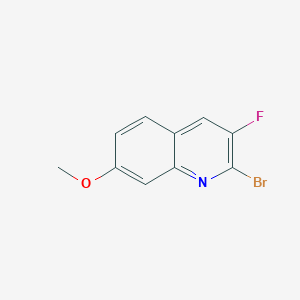
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


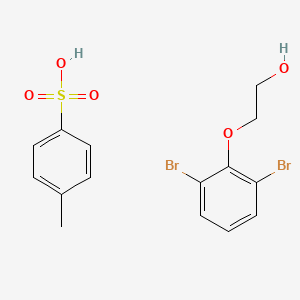
![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
